4-[(3,4-dimethoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3,4-Dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a dimethoxybenzoyl moiety, a dimethylamino propyl chain, a furan ring, and a hydroxy-substituted pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions The process may start with the preparation of the dimethoxybenzoyl chloride, which is then reacted with a suitable amine to form the corresponding amide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow chemistry techniques, which allow for continuous production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(3,4-Dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 4-[(E)-({[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 4-propoxybenzoate
Uniqueness
The uniqueness of 4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26N2O6 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H26N2O6/c1-23(2)10-6-11-24-19(16-7-5-12-30-16)18(21(26)22(24)27)20(25)14-8-9-15(28-3)17(13-14)29-4/h5,7-9,12-13,19,25H,6,10-11H2,1-4H3/b20-18+ |
InChI Key |
PNBWMDBJYWHGSE-CZIZESTLSA-N |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)OC)\O)/C(=O)C1=O)C3=CC=CO3 |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)OC)O)C(=O)C1=O)C3=CC=CO3 |
Origin of Product |
United States |
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